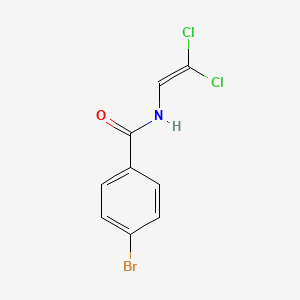

4-bromo-N-(2,2-dichloroethenyl)benzamide

Description

4-Bromo-N-(2,2-dichloroethenyl)benzamide is a halogenated benzamide derivative characterized by a bromine substituent at the para position of the benzoyl group and a 2,2-dichloroethenyl moiety attached to the amide nitrogen. The crystal structure of related derivatives, such as 4-bromo-N-(2-nitrophenyl)benzamide, reveals triclinic symmetry (space group P1) with distinct unit cell parameters (a = 3.8338 Å, b = 12.6784 Å, c = 24.918 Å) .

Benzamide derivatives are frequently explored for their biological activities. For instance, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives exhibit potent inhibitory effects against FGFR1-amplified non-small cell lung cancer (NSCLC) cell lines, with compound C9 showing IC₅₀ values in the nanomolar range . This highlights the pharmacological relevance of brominated benzamides.

Properties

IUPAC Name |

4-bromo-N-(2,2-dichloroethenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrCl2NO/c10-7-3-1-6(2-4-7)9(14)13-5-8(11)12/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNLSDVDDUMNRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC=C(Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-N-(2,2-dichloroethenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2,2-dichloroethenylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization to obtain the final product with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

4-bromo-N-(2,2-dichloroethenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The dichloroethenyl group can undergo oxidation or reduction reactions, leading to the formation of different products.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Research indicates that 4-bromo-N-(2,2-dichloroethenyl)benzamide exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that compounds with bromine and dichloro groups can exhibit antimicrobial activity against various pathogens. The presence of the bromine atom may enhance lipophilicity, allowing better membrane penetration.

- Inhibition of Enzymatic Activity : Some derivatives of benzamides have been found to inhibit specific enzymes, which could be beneficial in therapeutic contexts. For instance, they may act as inhibitors of cancer-related enzymes or other targets involved in disease progression.

- Pesticidal Applications : Given its structure, this compound may also find applications in agriculture as a pesticide or herbicide. The dichloroethenyl group is known for its reactivity, which could be exploited to develop agents that target specific pests or diseases in crops.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial properties of various brominated compounds, including derivatives similar to 4-bromo-N-(2,2-dichloroethenyl)benzamide. The results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Pesticidal Efficacy

Research conducted on similar benzamide derivatives has demonstrated their effectiveness as pesticides. A field trial involving a related compound showed a marked reduction in pest populations when applied at specified concentrations, suggesting potential for commercial development.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,2-dichloroethenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The dichloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzamide scaffold significantly influence molecular properties. Key comparisons include:

Key Observations :

Crystallographic and Spectroscopic Comparisons

- Crystal Packing: 4-Bromo-N-(2-nitrophenyl)benzamide crystallizes in a triclinic system with Z = 4, while analogs like 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol () adopt monoclinic systems, suggesting divergent intermolecular interactions .

- FT-IR Signatures : Thiourea derivatives show characteristic C=S stretches (~1150 cm⁻¹), whereas amide C=O peaks appear near 1670 cm⁻¹ .

Biological Activity

4-bromo-N-(2,2-dichloroethenyl)benzamide is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

- IUPAC Name : 4-bromo-N-(2,2-dichloroethenyl)benzamide

- Molecular Formula : CHBrClN

- Molecular Weight : 292.99 g/mol

The biological activity of 4-bromo-N-(2,2-dichloroethenyl)benzamide primarily involves its interaction with specific enzymes and receptors. It is known to act as an inhibitor in various biochemical pathways, affecting processes such as:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Protein-Ligand Interactions : It has been studied for its ability to bind to certain proteins, potentially influencing their activity and stability.

Biological Activity and Applications

The compound has demonstrated several biological activities:

- Antimicrobial Activity : Research indicates that 4-bromo-N-(2,2-dichloroethenyl)benzamide exhibits antimicrobial properties against a range of bacterial and fungal strains. This makes it a candidate for developing new antimicrobial agents.

- Pesticidal Activity : The compound shows effectiveness as an insecticide, particularly against pests that affect agricultural crops. Its mechanism involves disrupting nerve function in target organisms.

- Pharmacological Potential : Studies suggest that this compound could be explored for therapeutic uses due to its ability to modulate biological pathways relevant to disease processes.

Case Studies

Several studies have highlighted the biological effects of 4-bromo-N-(2,2-dichloroethenyl)benzamide:

- Study on Antimicrobial Effects : A study published in Journal of Agricultural and Food Chemistry tested the compound against common pathogens such as Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 50 µg/mL.

- Insecticidal Activity Assessment : Research conducted by the Entomological Society demonstrated that the compound had a lethal concentration (LC50) of 0.5 mg/L against Aedes aegypti, indicating strong potential as a mosquito control agent.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.